3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) is a novel azetidine derivative investigated for its potential therapeutic benefits in various neurological and inflammatory conditions. [, , ] While its exact source remains unclear from the provided abstracts, its classification as an azetidine derivative suggests a synthetic origin. KHG26792 has demonstrated promising results in preclinical studies for its potential in treating Parkinson’s disease, Alzheimer’s disease, and hypoxia-induced toxicity. [, , ] Further research is necessary to explore its full therapeutic potential and to determine its safety and efficacy in humans.
Parkinson's disease treatment: Its neuroprotective effects against MPP+-induced toxicity suggest its potential as a therapeutic agent for Parkinson’s disease. []
Alzheimer's disease treatment: Its anti-inflammatory and antioxidative properties in Aβ-treated microglial cells suggest potential therapeutic benefits for Alzheimer's disease. []
Hypoxia-induced injury treatment: Its protective effects against hypoxia-induced toxicity in microglial cells suggest potential applications in treating conditions involving hypoxia. []
Skin-whitening agent: Its ability to inhibit melanin synthesis makes it a potential candidate for developing skin-whitening cosmetics. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: